Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate, is a synthetic compound initially developed in Russia. [] It belongs to the class of acetylcholinesterase inhibitors (AChEIs). [] Ipidacrine is structurally similar to tacrine, another AChEI, and exhibits a high affinity for the enzyme. []
The molecular structure of Ipidacrine reveals a biuret unit with an essentially planar conformation stabilized by an intramolecular N—H⋯O hydrogen bond. [] The central quinoline ring is significantly twisted concerning the biuret plane. [] Additionally, two 4-methoxybenzene rings are twisted out of the biuret plane, resulting in a propeller-like structure. []
Ipidacrine primarily acts as a reversible acetylcholinesterase inhibitor. [, ] This means it blocks the action of the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. [, ] The increase in acetylcholine levels enhances cholinergic neurotransmission, potentially improving cognitive function and other physiological processes. [, , ] Furthermore, Ipidacrine has been shown to block potassium channels, which might contribute to its therapeutic effects. []
Ipidacrine hydrochloride can exist in various crystalline forms, including monohydrates, hemihydrates, anhydrous forms, non-stoichiometric hydrates, and mixed solvates. [] These different forms can have distinct physical and chemical properties, potentially impacting their pharmacological activity and applications. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: